LY294002 hydrochloride
Description
Historical Context and Discovery as a Prototypical PI3K Inhibitor
The journey to understanding the significance of the PI3K pathway was greatly accelerated by the identification of potent and specific inhibitors. LY-294,002, a synthetic compound derived from quercetin, emerged in 1994 as a key player in this field. ucsf.eduoup.com Its discovery demonstrated the feasibility of inhibiting PI3K with a reversible, small molecule, a significant advancement at a time when few kinase inhibitors were known. ucsf.edu
LY-294,002 was identified as a strong and specific inhibitor of phosphoinositide 3-kinases (PI3Ks). wikipedia.orgncats.io It acts as a reversible inhibitor, competing with ATP for the active site of the p110 catalytic subunit of PI3K. oup.com This mechanism of action contrasts with another early PI3K inhibitor, wortmannin (B1684655), which is a fungal metabolite that acts as an irreversible inhibitor. ucsf.eduwikipedia.org The development of LY-294,002 provided researchers with a crucial tool to probe the functions of the PI3K pathway in a controlled and reversible manner. ucsf.edu
Evolution of LY-294,002 Hydrochloride as a Research Tool
Initially lauded for its relative specificity for PI3K, further research revealed that LY-294,002 also inhibits other kinases, including mTOR, DNA-dependent protein kinase (DNA-PK), casein kinase 2 (CK2), and PIM1. rndsystems.comtocris.comnih.govportlandpress.com This lack of absolute selectivity has led to its classification as a non-selective research tool, emphasizing the need for careful interpretation of experimental results. wikipedia.orgnih.gov Despite this, it remains a widely used compound in numerous studies due to its well-characterized effects on the PI3K pathway. nih.gov
The utility of LY-294,002 has been demonstrated in a vast array of in vitro and in vivo studies. For instance, it has been shown to inhibit proliferation and induce apoptosis in various cancer cell lines, including colon, ovarian, and nasopharyngeal carcinoma. aacrjournals.orgnih.govnih.govresearchgate.net In animal models, administration of LY-294,002 has been shown to suppress tumor growth. aacrjournals.orgnih.govnih.gov These preclinical findings have been crucial in validating the PI3K pathway as a therapeutic target in oncology.
The compound has also been instrumental in dissecting the intricate downstream effects of PI3K inhibition. Studies using LY-294,002 have demonstrated its ability to decrease the phosphorylation of Akt, a key downstream effector of PI3K, leading to the inhibition of cell proliferation and the induction of apoptosis. aacrjournals.orgresearchgate.net Furthermore, it has been used to explore the role of the PI3K/Akt pathway in various cellular processes, including the regulation of apoptosis-related proteins and glucose transporters. nih.gov
Significance of PI3K Pathway Inhibition in Cellular and Disease Biology
The PI3K signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, differentiation, and metabolism. cellsignal.commdpi.comfrontiersin.org This pathway is activated by a wide range of extracellular signals, such as growth factors and cytokines, which bind to cell surface receptors. mdpi.com Upon activation, PI3K phosphorylates phosphoinositides, leading to the recruitment and activation of downstream signaling molecules, most notably the serine/threonine kinase Akt. cellsignal.comkoreamed.org
Dysregulation of the PI3K pathway is a hallmark of many human diseases, particularly cancer. cellsignal.comnih.govmdpi.com Hyperactivation of this pathway, often due to mutations in the PIK3CA gene (encoding the p110α subunit of PI3K) or loss of the tumor suppressor PTEN, is one of the most common signaling abnormalities observed in cancer. frontiersin.orgtandfonline.comnih.gov This aberrant signaling promotes cancer cell survival, proliferation, angiogenesis, and metastasis. mdpi.comd-nb.info
The profound involvement of the PI3K pathway in cancer has made it a major focus for the development of targeted therapies. mdpi.comtandfonline.com The preclinical success of inhibitors like LY-294,002 paved the way for the development of a new generation of more selective and potent PI3K inhibitors. nih.gov As of March 2024, the US Food and Drug Administration (FDA) had approved five class I PI3K inhibitors for clinical use in treating certain types of cancers, such as leukemia, lymphoma, and breast cancer. icr.ac.uk
Beyond cancer, the PI3K pathway is implicated in a range of other conditions, including inflammatory disorders, autoimmune diseases, neurodegenerative diseases, and metabolic disorders like diabetes. cellsignal.comd-nb.infonih.govucl.ac.uk For example, the PI3K/Akt pathway is known to play a pivotal role in the survival and growth of neurons, and its inhibition has been linked to the pathology of Alzheimer's disease. koreamed.orgnih.gov In the context of the immune system, PI3K signaling is crucial for the development, differentiation, and function of B cells and T cells. frontiersin.org The development of isoform-specific PI3K inhibitors, such as the PI3Kδ inhibitor idelalisib, has shown clinical success in treating certain B-cell malignancies. nih.govfrontiersin.org
The extensive research conducted with LY-294,002 and subsequent inhibitors has firmly established the PI3K pathway as a central regulator of cellular function and a critical therapeutic target in a wide spectrum of human diseases.
Data Tables
Table 1: Inhibitory Activity of LY-294,002 Hydrochloride
| Target Kinase | IC₅₀ (μM) |
|---|---|
| PI 3-Kα | 0.73 rndsystems.comtocris.com |
| PI 3-Kβ | 0.31 rndsystems.comtocris.com |
| PI 3-Kδ | 1.06 rndsystems.comtocris.com |
| PI 3-Kγ | 6.60 rndsystems.comtocris.com |
| mTOR | Inhibits rndsystems.comtocris.com |
| DNA-PK | Inhibits nih.govportlandpress.com |
| CK2 | Inhibits rndsystems.comtocris.com |
| PIM1 | Inhibits rndsystems.comtocris.com |
IC₅₀ represents the half maximal inhibitory concentration.
Table 2: In Vitro Effects of LY-294,002 on Ovarian Cancer Cells
| LY-294,002 Concentration (μM) | Reduction in Cell Number (%) |
|---|---|
| 1 | 27 nih.gov |
| 5 | 56 nih.gov |
| 10 | 75 nih.gov |
Data from a 24-hour in vitro study on OVCAR-3 cells. nih.gov
Table 3: In Vivo Effects of LY-294,002 on Ovarian Cancer Xenografts
| Treatment Group | Mean Tumor Burden Reduction (%) | Ascites Development |
|---|---|---|
| LY-294,002 | ~65 nih.gov | Virtually none nih.gov |
| Control | 0 | Mean volume of 3.3 ± 0.38 ml nih.gov |
Data from a 3-week in vivo study in athymic mice with OVCAR-3 xenografts. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-morpholin-4-yl-8-phenylchromen-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3.ClH/c21-17-13-18(20-9-11-22-12-10-20)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14;/h1-8,13H,9-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZQSRICUOWBLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474691 | |
| Record name | 2-Morpholin-4-yl-8-phenylchromen-4-one;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934389-88-5 | |
| Record name | 2-Morpholin-4-yl-8-phenylchromen-4-one;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Mechanisms of Action of Ly 294,002 Hydrochloride
Primary Target: Phosphoinositide 3-Kinase (PI3K) Inhibition
The principal and most studied molecular target of LY-294,002 hydrochloride is the family of phosphoinositide 3-kinases (PI3Ks). These enzymes play a crucial role in regulating cellular processes such as growth, proliferation, survival, and metabolism. LY-294,002 was developed based on the structure of quercetin, a naturally occurring flavonoid and broad-spectrum kinase inhibitor. spandidos-publications.comnih.gov
Isoform Specificity and Potency (PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ)
LY-294,002 hydrochloride demonstrates broad inhibitory activity against Class I PI3K isoforms, although its potency varies between them. Different studies have reported a range of half-maximal inhibitory concentrations (IC50), reflecting variations in experimental conditions.
Generally, the compound shows micromolar potency against the p110α, p110β, and p110δ catalytic subunits. For instance, some studies report IC50 values of 0.50 µM for PI3Kα, 0.97 µM for PI3Kβ, and 0.57 µM for PI3Kδ. selleckchem.comselleckchem.comechelon-inc.commedchemexpress.com Other research indicates values of 0.73 µM for PI3Kα, 0.31 µM for PI3Kβ, and 1.06 µM for PI3Kδ. rndsystems.comabmole.com Its activity against the PI3Kγ isoform is reported to be weaker, with IC50 values in the higher micromolar range, such as 3.8 µM or 6.60 µM. rndsystems.comabmole.com This broad-spectrum activity across isoforms means LY-294,002 is often considered a pan-PI3K inhibitor. selleckchem.com
Table 1: Inhibitory Potency (IC50) of LY-294,002 Hydrochloride Against PI3K Isoforms
| PI3K Isoform | Reported IC50 Value (µM) - Set 1 | Reported IC50 Value (µM) - Set 2 |
|---|---|---|
| PI3Kα (p110α) | 0.50 selleckchem.comselleckchem.comechelon-inc.com | 0.73 rndsystems.comabmole.com |
| PI3Kβ (p110β) | 0.97 selleckchem.comselleckchem.comechelon-inc.com | 0.31 rndsystems.comabmole.com |
| PI3Kδ (p110δ) | 0.57 selleckchem.comselleckchem.comechelon-inc.com | 1.06 rndsystems.comabmole.com |
| PI3Kγ (p110γ) | Not Reported | 6.60 rndsystems.comabmole.com |
Mechanism of Inhibition at the ATP-Binding Site
LY-294,002 hydrochloride functions as a reversible and competitive inhibitor with respect to adenosine (B11128) triphosphate (ATP). spandidos-publications.comnih.gov It directly targets the ATP-binding pocket within the catalytic domain of the PI3K enzyme. spandidos-publications.comaacrjournals.org By occupying this site, it prevents the binding of ATP, thereby blocking the phosphotransferase activity of the kinase.
Structural studies indicate that the morpholino group of LY-294,002 is crucial for its inhibitory activity. The oxygen atom within the morpholino ring forms a critical hydrogen bond with the backbone amide of a valine residue (Val882 in p110γ) in the hinge region of the kinase domain. nih.gov This interaction mimics the hydrogen bond formed by the adenine (B156593) ring of ATP, effectively displacing it from the catalytic site. spandidos-publications.com Unlike irreversible inhibitors such as wortmannin (B1684655), the interaction of LY-294,002 is not covalent, allowing for its reversible binding characteristics. nih.gov
Off-Target Kinase Inhibition and Selectivity Profiling
While LY-294,002 hydrochloride is widely used as a PI3K inhibitor, it is not entirely selective and is known to inhibit other kinases, particularly members of the PI3K-related kinase (PIKK) family and other unrelated kinases. nih.govselleckchem.com This lack of absolute specificity classifies it as a non-selective research tool, and its effects cannot be solely attributed to PI3K inhibition without further validation. nih.gov
Inhibition of CK2 (Casein Kinase 2)
One of the most significant off-target activities of LY-294,002 is its potent inhibition of Casein Kinase 2 (CK2), a serine/threonine kinase involved in cell growth and proliferation. selleckchem.comnih.gov Multiple studies have demonstrated that LY-294,002 inhibits CK2 with high potency, reporting an IC50 value of 98 nM (0.098 µM). selleckchem.comabmole.com This indicates that LY-294,002 is approximately 5- to 10-fold more potent against CK2 than against most PI3K isoforms, a critical consideration when interpreting experimental results. selleckchem.comabmole.comnih.gov
Inhibition of mTOR (mammalian Target of Rapamycin)
LY-294,002 also inhibits the mammalian target of rapamycin (B549165) (mTOR), a PIKK family member and a key downstream effector of the PI3K/Akt signaling pathway. rndsystems.comnih.govselleckchem.com While specific IC50 values for mTOR are not always consistently reported in broad kinase screening panels, the functional inhibition of the mTOR pathway by LY-294,002 is well-documented. This inhibition is observed through the dephosphorylation of mTOR's downstream targets, including p70S6K and 4E-BP1. nih.gov
Inhibition of DNA-PK (DNA-dependent Protein Kinase)
Another prominent off-target of LY-294,002 is the DNA-dependent protein kinase (DNA-PK), a PIKK that plays a critical role in DNA double-strand break repair. nih.govselleckchem.com LY-294,002 acts as a competitive inhibitor of DNA-PK's kinase domain. abmole.com Reported IC50 values for this inhibition vary, with some sources citing a value of 1.4 µM and others a value of 6 µM. abmole.com
Table 2: Inhibitory Potency (IC50) of LY-294,002 Hydrochloride Against Off-Target Kinases
| Off-Target Kinase | Reported IC50 Value |
|---|---|
| Casein Kinase 2 (CK2) | 98 nM (0.098 µM) selleckchem.comabmole.com |
| DNA-dependent Protein Kinase (DNA-PK) | 1.4 µM - 6.0 µM abmole.com |
| mammalian Target of Rapamycin (mTOR) | Known inhibitor, functional blockade demonstrated rndsystems.comselleckchem.comnih.gov |
Inhibition of PLK1, PIM1, PIM3
LY-294,002 has been identified as an inhibitor of several other kinases, including Polo-like kinase 1 (PLK1) and the proto-oncogene serine/threonine-protein kinases PIM1 and PIM3. tocris.comrndsystems.combio-techne.com The inhibitory action against these kinases contributes to the compound's broad-spectrum activity. PIM1, in particular, is a known target of LY-294,002. wikipedia.org While some comprehensive proteomic assays have not consistently identified PIM1 as a primary target, its inhibition by LY-294,002 has been reported in other contexts. nih.gov
Inhibition of GSK3α and GSK3β
Glycogen (B147801) synthase kinase-3 (GSK3) isoforms α and β are also targets of LY-294,002. Research indicates that the compound can inhibit GSK3α and GSK3β by more than 40% at a concentration of 10 µM. caymanchem.com GSK3β is recognized as a significant non-lipid kinase target of LY-294,002. nih.gov The compound's inhibitory effect on GSK3 is further evidenced by studies showing that treatment of two-cell embryos with 10 µM LY-294,002 for three hours led to a marked decrease in the phosphorylated, active forms of both GSK3α and GSK3β. researchgate.net This inhibition is thought to be a key part of the mechanism behind some of LY-294,002's effects in glioblastoma cells. nih.gov Since GSK3 is a known substrate of Akt, a downstream effector in the PI3K pathway, LY-294,002 can indirectly affect GSK3 activity by blocking Akt phosphorylation. nih.govaacrjournals.org
| Kinase Target | Observed Inhibition | Concentration/Conditions | Reference |
|---|---|---|---|
| PLK1, PIM1, PIM3 | Inhibits | Not specified | tocris.comrndsystems.combio-techne.com |
| GSK3α and GSK3β | >40% | 10 µM | caymanchem.com |
| Phosphorylated GSK3α and GSK3β | Significant decrease | 10 µM for 3 hours | researchgate.net |
| CK1 | >40% | 10 µM | caymanchem.com |
| CK2 | IC₅₀ = 98 nM | Not specified | caymanchem.comselleckchem.commedchemexpress.com |
| DNA-PK | IC₅₀ = 6 µM | Not specified | caymanchem.com |
Inhibition of CK1
Casein kinase 1 (CK1) is another kinase affected by LY-294,002. Studies have demonstrated that at a concentration of 10 µM, LY-294,002 can inhibit CK1 activity by over 40%. caymanchem.com
Other Kinases and Apparent Unrelated Proteins
The inhibitory profile of LY-294,002 is not limited to PI3K and the kinases mentioned above. Chemical proteomic strategies have revealed that the compound can bind to a variety of novel targets that appear to be unrelated to the PI3K family. nih.govresearchgate.net
Key off-target kinases include:
Casein Kinase 2 (CK2): LY-294,002 is a potent inhibitor of CK2, with a reported half-maximal inhibitory concentration (IC₅₀) of 98 nM. caymanchem.comselleckchem.commedchemexpress.com
DNA-dependent protein kinase (DNA-PK): The compound inhibits DNA-PK with an IC₅₀ value of 6 µM. caymanchem.comlktlabs.commedchemexpress.com
Mammalian Target of Rapamycin (mTOR): mTOR is another significant non-lipid kinase inhibited by LY-294,002. nih.gov
BET Bromodomain Proteins: It has been shown to act as a BET inhibitor, targeting proteins such as BRD2, BRD3, and BRD4. wikipedia.org
Phosphodiesterase 2 (PDE2): The cAMP-degrading enzyme PDE2 has also been identified as a direct target. nih.gov
PI3K-Independent Cellular Effects
A number of the cellular effects observed with LY-294,002 treatment occur independently of its action on PI3K. These effects are often attributed to its inhibition of other kinases like CK2 and GSK3. nih.gov For instance, both LY-294,002 and its inactive analog, LY303511, have been shown to inhibit nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS), effects not seen with the structurally dissimilar PI3K inhibitor wortmannin. nih.gov Furthermore, LY-294,002 can sensitize tumor cells to apoptosis by increasing intracellular hydrogen peroxide (H₂O₂) production, a mechanism that is also independent of PI3K inhibition. aacrjournals.org
Modulation of Ca2+ Signaling
LY-294,002 has been directly implicated in the modulation of intracellular calcium (Ca²⁺) signaling. nih.gov One proposed mechanism for this is through the inhibition of CK2, which may subsequently affect phospholipase C and calcium signaling pathways. nih.gov
Experimental findings supporting this PI3K-independent effect include:
In cardiomyocytes, LY-294,002 was found to inhibit an increase in intracellular Ca²⁺ concentration, an effect not replicated by the PI3K inhibitor wortmannin. nih.gov
The activity of the intermediate conductance calcium-activated potassium (KCa3.1) channel in human glioblastoma cells is sensitive to LY-294,002 but resistant to wortmannin, suggesting a PI3K-independent mode of action on this ion channel. nih.gov
At the frog neuromuscular junction, LY-294,002 has been observed to accelerate miniature end-plate potential (MEPP) frequency through a mechanism that does not depend on intraterminal calcium. wikipedia.org
Inhibition of Transcription Factors (e.g., NF-κB)
LY-294,002 can inhibit the activity of transcription factors, most notably nuclear factor-kappa B (NF-κB), in a manner that is independent of PI3K. nih.gov Studies using RAW 264.7 macrophages have shown that LY-294,002 at a concentration of 20 µM inhibits the activation of NF-κB induced by lipopolysaccharide (LPS). caymanchem.com This effect is also produced by the inactive analog LY303511, further supporting a PI3K-independent mechanism. nih.gov The inhibition of NF-κB activity by LY-294,002 has been observed in macrophages and monocytes. lktlabs.comnih.gov
| Cellular Effect | Mechanism/Observation | Supporting Evidence | Reference |
|---|---|---|---|
| Increased H₂O₂ Production | Sensitizes tumor cells to apoptosis. Effect not seen with wortmannin. | Observed in LNCaP prostate carcinoma cells. | aacrjournals.org |
| Inhibition of NO Production | Inhibits iNOS expression. Effect also seen with inactive analog LY303511. | Observed in LPS-induced Raw 264.7 cells. | nih.gov |
| Modulation of Ca²⁺ Signaling | Inhibits increase in intracellular Ca²⁺; modulates KCa3.1 channels. | Observed in cardiomyocytes and glioblastoma cells. | nih.govnih.gov |
| Inhibition of NF-κB | Inhibits LPS-induced activation of NF-κB. Effect also seen with inactive analog LY303511. | Observed in RAW 264.7 macrophages. | caymanchem.comnih.gov |
Impact on Cellular Processes and Signaling Pathways
Regulation of Cell Cycle and Proliferation
LY-294,002 hydrochloride has been demonstrated to be a potent inhibitor of cell proliferation across various cell types. rndsystems.com By blocking the PI3K/Akt signaling pathway, LY-294,002 can induce a G1 phase arrest in the cell cycle, thereby preventing cells from progressing to the S phase and undergoing DNA replication. medchemexpress.comnih.gov This cell cycle arrest is often associated with the accumulation of cyclin-dependent kinase inhibitors such as p27. nih.gov For instance, in human colon cancer cells, LY-294,002 has been shown to inhibit proliferation both in vitro and in vivo. rndsystems.com Similarly, it suppresses the proliferation of murine embryonic stem cells. rndsystems.com In T-lymphoblasts, the compound prevents the induction of D-type cyclin mRNA and protein, which are essential for cell cycle progression. nih.gov
The inhibitory effect of LY-294,002 on proliferation is not limited to cancer cells. Studies on T-cells have shown that it can cooperatively inhibit T-cell proliferation when used in combination with rapamycin (B549165), another inhibitor of a downstream component of the PI3K pathway. nih.gov This highlights the central role of the PI3K pathway in regulating lymphocyte proliferation, a critical aspect of the adaptive immune response. nih.gov
Table 1: Effect of LY-294,002 on Cell Proliferation and Cell Cycle
| Cell Type | Effect | Mechanism |
|---|---|---|
| Human Colon Cancer Cells | Inhibition of proliferation | Induces G1 arrest |
| Murine Embryonic Stem Cells | Suppression of proliferation | - |
| Human T-lymphoblasts | Inhibition of proliferation | Prevents induction of D-type cyclins |
| Nasopharyngeal Carcinoma Cells | Inhibition of cell growth and proliferation | - |
| Anaplastic Astrocytoma and Glioblastoma Multiforme Cells | Reduced proliferation and invasiveness | Inhibition of PI3K-Akt/PKB-mTOR pathway |
Induction of Apoptosis and Cell Death Mechanisms
A significant consequence of PI3K/Akt pathway inhibition by LY-294,002 is the induction of apoptosis, or programmed cell death. medchemexpress.comrndsystems.com This pro-apoptotic effect has been observed in a wide range of cancer cell lines, including those from nasopharyngeal carcinoma, glioma, and breast cancer. nih.govnih.govnih.gov The compound can trigger both the intrinsic and extrinsic apoptotic pathways. nih.gov For example, in breast cancer MCF-7 cells, LY-294,002 acts synergistically with tamoxifen to induce apoptosis. nih.gov
A key mechanism through which LY-294,002 induces apoptosis is via the activation of the intrinsic mitochondrial pathway, which culminates in the activation of caspase-9. nih.gov Studies in nasopharyngeal carcinoma cells have shown that LY-294,002 treatment leads to an up-regulation of caspase-9 activity. medchemexpress.comnih.govmedchemexpress.commedchemexpress.com This suggests that the pro-apoptotic signal initiated by PI3K inhibition is transduced through the mitochondria, leading to the release of cytochrome c and the subsequent formation of the apoptosome, which in turn activates caspase-9. The activation of this initiator caspase then triggers a cascade of effector caspases, leading to the execution of the apoptotic program. nih.gov The importance of this pathway is underscored by the finding that a caspase-9 inhibitor can block the apoptosis induced by LY-294,002. nih.gov
The tumor suppressor protein p53 plays a crucial role in mediating the apoptotic response to various cellular stresses, including those induced by chemotherapeutic agents. The interaction between LY-294,002 and the p53 pathway is complex. In some contexts, activation of the p53 pathway is involved in LY-294,002-induced cell death. For instance, in SGC7901 gastric cancer cells, LY-294,002 treatment led to the induction of p53 and its downstream target PUMA, resulting in mitochondrial membrane potential collapse and apoptosis. nih.gov However, other studies have reported that LY-294,002 can attenuate the activation of p53 by DNA-damaging agents, thereby potentially reducing the efficacy of chemotherapy in tumors with wild-type p53. researchgate.netnih.gov This suggests that the role of the p53 pathway in LY-294,002-mediated apoptosis may be cell-type and context-dependent. researchgate.netnih.gov
The primary mechanism by which LY-294,002 promotes apoptosis is through the direct inhibition of the PI3K/Akt signaling pathway, which is a major pro-survival and anti-apoptotic pathway in cells. medchemexpress.comnih.gov Akt, a key downstream effector of PI3K, phosphorylates and inactivates several pro-apoptotic proteins, including Bad (Bcl-2-associated death promoter). By inhibiting PI3K, LY-294,002 prevents the phosphorylation and inactivation of Akt. nih.gov This leads to the dephosphorylation of Akt substrates such as Bad, allowing them to promote apoptosis. nih.gov In HTLV-1 transformed cells, inhibition of Akt by LY-294,002 resulted in decreased phosphorylation of Bad, cytochrome c release from the mitochondria, and subsequent caspase-9 activation. nih.gov
Table 2: Mechanisms of LY-294,002-Induced Apoptosis
| Apoptotic Pathway | Key Molecules/Events | Cell Types |
|---|---|---|
| Caspase-9 Activation Pathway | Upregulation of caspase-9 activity, cytochrome c release | Nasopharyngeal carcinoma cells, HTLV-1 transformed cells |
| p53 Pathway | Induction of p53 and PUMA | SGC7901 gastric cancer cells |
| Inhibition of PI3K/Akt Anti-Apoptotic Pathway | Dephosphorylation of Akt and Bad | HTLV-1 transformed cells, various cancer cells |
Modulation of Autophagy
Autophagy is a cellular process responsible for the degradation of long-lived proteins and damaged organelles, playing a dual role in both cell survival and cell death. The effect of LY-294,002 on autophagy is multifaceted and can be context-dependent. While it is a known inhibitor of autophagic sequestration in some cell types, it can also induce autophagy in others. rndsystems.comnih.gov This dual role likely reflects the complex interplay between the PI3K/Akt/mTOR pathway, a central regulator of autophagy, and other signaling networks within the cell.
In some experimental systems, LY-294,002 has been shown to activate autophagy. medchemexpress.comselleckchem.com For example, in peritoneal fibrosis models, both in vivo and in vitro, LY-294,002 promoted the expression of autophagy-related proteins. frontiersin.org Conversely, in anaplastic astrocytoma cells, LY-294,002 treatment resulted in autophagy being the dominant form of cell death. nih.gov
Despite its ability to induce autophagy in some contexts, LY-294,002 is also a well-documented inhibitor of autophagic sequestration. rndsystems.com This inhibitory effect was first demonstrated in isolated rat hepatocytes, where LY-294,002, along with another PI3K inhibitor, wortmannin (B1684655), strongly inhibited proteolysis and autophagic sequestration. nih.gov This inhibition was not due to changes in lysosomal pH or intracellular ATP levels, suggesting a direct effect on the autophagic machinery. nih.gov The finding that 3-methyladenine, a commonly used inhibitor of autophagic sequestration, also inhibits PI3K further supports the role of this kinase in the regulation of autophagy. nih.gov
Elevation of Autophagosomal Protein LC3 Expression
LY-294,002 hydrochloride is recognized as an activator of autophagy, a cellular process involving the degradation of cellular components via lysosomes. targetmol.commedchemexpress.com A key indicator of autophagy is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is a widely used marker for the accumulation of autophagosomes.
Research indicates that treatment with LY-294,002 can lead to an elevated expression of LC3-II. cellphysiolbiochem.comresearchgate.net However, it is crucial to interpret this elevation carefully. An increase in LC3-II can signify either an induction of autophagosome formation or a blockage in the fusion of autophagosomes with lysosomes, which prevents the degradation of LC3-II. bio-techne.com Therefore, while LY-294,002 is known to influence the autophagic pathway, the elevation of LC3-II reflects a modulation of the autophagic flux. bio-techne.comselleckchem.com
Influence on Cell Migration and Invasion
The effect of LY-294,002 on cell migration and invasion is multifaceted and appears to be dependent on the cell type and experimental context. A significant body of research demonstrates that LY-294,002 can inhibit the invasive and migratory capabilities of various cancer cells. For instance, in glioblastoma cells, treatment with LY-294,002 resulted in a notable reduction in the number of invading cells. nih.gov Specifically, a 20 μM concentration of LY-294,002 diminished the invasion ability of C6 glioblastoma cells to 52.2% of the controls after 24 hours. nih.gov Similar inhibitory effects have been observed in papillary craniopharyngioma primary cells and human renal carcinoma Caki-1 cells. researchgate.netresearchgate.net
Conversely, one study reported that LY-294,002 increased cell migration in a concentration-dependent manner, with the maximum speed detected at a concentration of 30 µM. This suggests that the role of the PI3K pathway, which LY-294,002 inhibits, may be inhibitory to migration in certain cellular environments. These contrasting findings underscore the complexity of the signaling pathways that govern cell motility and how their modulation by LY-294,002 can lead to different outcomes.
Table 1: Effect of LY-294,002 on Cell Migration and Invasion
| Cell Type | Effect | Reference |
|---|---|---|
| C6 Glioblastoma Cells | Inhibition of invasion | nih.gov |
| Papillary Craniopharyngioma Cells | Inhibition of migration and invasion | researchgate.net |
| Caki-1 Renal Carcinoma Cells | Attenuation of butaprost-induced invasion | researchgate.net |
| Unspecified (in one study) | Increased cell migration |
Effects on Stem Cell Biology
Suppression of Murine Embryonic Stem Cell (mESC) Proliferation
LY-294,002 has been shown to suppress the proliferation and self-renewal of mouse embryonic stem (ES) cells. stemcell.com The phosphatidylinositol 3-kinase (PI3K) pathway is integral to regulating the self-renewal of murine ES cells. Inhibition of this pathway by LY-294,002 leads to a reduced ability of leukemia inhibitory factor (LIF), a key cytokine for mESC maintenance, to sustain self-renewal. stemcell.com This results in the cells adopting a differentiated morphology, thereby demonstrating the compound's role in modulating the fate of these stem cells. stemcell.com
Inhibition of Autophagy in Mesenchymal Stem Cells (MSCs)
LY-294,002 is utilized as an inhibitor of autophagy in studies involving mesenchymal stem cells (MSCs) and their differentiation. For example, in the context of osteoclastogenesis, a process involving MSCs as precursors, autophagy inhibitors like LY-294,002 have been found to repress the formation of osteoclasts. nih.gov Autophagy is a critical process for the survival, differentiation, and function of bone cells, and its inhibition by LY-294,002 can affect the metabolic processes of osteoblasts and osteoclasts, which are derived from MSCs. researchgate.net These findings indicate that by inhibiting autophagy, LY-294,002 can influence the differentiation pathways of MSCs.
Impact on Pluripotent Stem Cell Models
The utility of LY-294,002 extends to research involving pluripotent stem cell (PSC) models. For instance, it has been used in a PSC-based model designed to study the development of the post-implantation human amniotic sac. Its role as a PI3K inhibitor allows researchers to probe the significance of this signaling pathway in the complex processes of differentiation and morphogenesis in early human development models. stemcell.com
Impact on Metabolism
LY-294,002 has a notable impact on cellular metabolism, primarily through its inhibition of the PI3K/Akt signaling pathway, which is a key regulator of metabolic processes like glycolysis. frontiersin.org Research has shown that inhibiting this pathway with LY-294,002 can suppress glycolysis and interfere with ATP production in certain cancer cells. frontiersin.org In drug-resistant leukemia cells, LY-294,002 treatment significantly suppressed the glycolytic enzyme hexokinase 2 (HK2), leading to reduced glucose uptake and lactate production. frontiersin.org
Furthermore, a chemical proteomic approach revealed that LY-294,002 may have targets beyond PI3K that are involved in metabolism. nih.gov These putative targets include several metabolite kinases such as fructosamine 3-kinase, galactokinase, and phosphofructokinase. nih.gov Inhibition of these kinases could directly affect various metabolic pathways. nih.gov Additionally, studies have linked LY-294,002 to a significant decrease in the expression of the glucose transporter GLUT1, further highlighting its role in modulating cellular glucose metabolism. nih.gov
Regulation of Gene Expression
LY-294,002 hydrochloride has been shown to exert significant influence over the expression of a variety of genes, playing a critical role in cellular responses to inflammatory stimuli and growth factors. Its effects are not uniform, indicating a complex interaction with cellular transcription machinery.
Research has demonstrated that LY-294,002 can attenuate inflammatory responses by reducing the expression of key inflammatory genes. In studies involving activated macrophages, the non-selective PI3K inhibitor LY-294,002 was found to down-regulate the expression of several inflammatory factors, including Interleukin-6 (IL-6), Monocyte Chemoattractant Protein-1 (MCP-1), Tumor Necrosis Factor-alpha (TNFα), and inducible Nitric Oxide Synthance (iNOS). nih.gov This suggests that inhibitors of the PI3K pathway could be utilized to mitigate inflammatory reactions by controlling the expression of these critical mediators. nih.gov
Table 1: Effect of LY-294,002 on Inflammatory Gene Expression
| Gene | Effect of LY-294,002 | Cell Type |
| IL-6 | Down-regulation | Activated Macrophages |
| MCP-1 | Down-regulation | Activated Macrophages |
| TNFα | Down-regulation | Activated Macrophages |
| iNOS | Down-regulation | Activated Macrophages |
LY-294,002 has a notable impact on the gene expression of Insulin-like Growth Factor I (IGF-I), a crucial component in cellular growth and development. In primary cultures of rat hepatocytes, treatment with LY-294,002 was shown to completely block the increase in IGF-I mRNA levels that is typically stimulated by growth hormone (GH). oup.comnih.gov This finding highlights a significant role for an LY-294,002-inhibitable pathway, likely dependent on PI3K, in the GH-induced expression of the IGF-I gene within hepatocytes. oup.comnih.gov Interestingly, this inhibitory effect was not replicated by wortmannin, another PI3K inhibitor, at doses specific for PI3K, suggesting the possibility of a distinct mechanism of action for LY-294,002 in this context. oup.comnih.gov
Beyond its effects on specific inflammatory and growth factor-related genes, LY-294,002 induces broader, differential changes in gene expression. For instance, it has been found to inhibit the expression of cyclooxygenase-2 (COX-2) induced by glucocorticoids in cardiomyocytes. nih.gov This particular action appears to be independent of its PI3K inhibitory function, as a structurally related but PI3K-inactive analog, LY303511, produced a similar effect. nih.gov
Furthermore, LY-294,002 can modulate the expression of cytokines in macrophages through a mechanism that is also independent of PI3K. nih.gov It has been reported to specifically reduce the nuclear levels of the p50 subunit of NF-κB, which in turn affects the expression of cytokines like IL-10 and TNFα. nih.gov In glioblastoma cells, LY-294,002 has been shown to induce differentiation, which is associated with an increase in the expression of the differentiation marker protein glial fibrillary acidic protein (GFAP) and an inhibition of MMP-9 expression, affecting the cells' invasive capabilities. nih.gov
Table 2: Examples of Differential Gene Expression Modulated by LY-294,002
| Gene/Protein | Effect | Cell Type | PI3K-Dependent? |
| COX-2 | Inhibition of induced expression | Cardiomyocytes | No |
| IL-10 | Inhibition of induced expression | Macrophages | No |
| TNFα | Elevation in LPS-tolerant state | Macrophages | No |
| GFAP | Increased expression | Glioblastoma cells | Not specified |
| MMP-9 | Inhibition of expression | Glioblastoma cells | Not specified |
Cardiovascular Cellular Effects
The influence of LY-294,002 hydrochloride extends to the fundamental electrophysiological and mechanical properties of cardiovascular cells.
LY-294,002 directly affects the repolarization phase of the action potential in cardiac myocytes. It achieves this by prolonging the action potential duration through the specific inhibition of slowly inactivating potassium (K+) currents, namely the 4-aminopyrydine-sensitive I(k,slow1) and the tetraethylammonium-sensitive I(k,slow2). nih.gov This effect is not a consequence of PI3K inhibition, as wortmannin did not produce the same result. nih.gov Further studies have confirmed that LY-294,002 can potently and directly block voltage-dependent K+ (Kv) channels, which are crucial for the repolarization of action potentials in various cell types, including those in coronary arterial smooth muscle. nih.govnih.gov
A direct consequence of the prolonged action potential duration caused by LY-294,002 is an enhancement of cardiac myocyte contractility. In field-stimulated mouse left ventricular myocytes, a 10 micromol/l concentration of LY-294,002 led to a 60% increase in the amplitude of cell shortening. nih.gov This improvement in contractility is linked to an increase in the amplitude of Ca2+ transients by 23% and elevated levels of sarcoplasmic reticulum Ca2+, which are secondary to the inhibition of I(k,slow) currents and the resulting prolongation of the action potential. nih.gov When myocytes were clamped with prolonged action potentials recorded from cells treated with LY-294,002, there was a 29% increase in cell shortening, confirming that the enhanced contractility is a result of the altered action potential. nih.gov
Table 3: Cardiovascular Cellular Effects of LY-294,002
| Parameter | Effect | Mechanism |
| Action Potential Duration | Prolonged | Inhibition of slowly inactivating K+ currents (I(k,slow1) and I(k,slow2)) |
| Myocyte Contractility | Increased (60% increase in cell shortening) | Increased Ca2+ transient amplitude and sarcoplasmic reticulum Ca2+ levels secondary to AP prolongation |
Reduction of Aging-Induced Increases in Senescence-Associated β-galactosidase in Human Vascular Smooth Muscle Cells
Cellular senescence, a state of irreversible growth arrest, is a key contributor to organismal aging and age-related pathologies, including cardiovascular diseases. A primary biomarker for identifying senescent cells is the increased activity of senescence-associated β-galactosidase (SA-β-gal). Research has demonstrated that the phosphoinositide 3-kinase (PI3K) signaling pathway is implicated in the regulation of replicative senescence in human vascular smooth muscle cells (VSMCs).
Inhibition of the PI3K pathway through the specific chemical inhibitor, LY-294,002 hydrochloride, has been shown to mitigate the aging-induced increase in SA-β-gal activity in these cells. Studies on replicative senescence in human VSMCs, a model for cellular aging, have provided direct evidence for this effect.
In one such study, VSMCs were divided into a "young cell" group and an "aging cell" group, with the latter exhibiting a significantly higher percentage of SA-β-gal positive cells. When aging VSMCs were treated with LY-294,002 hydrochloride, a marked decrease in the number of SA-β-gal positive cells was observed researchgate.net. This reduction indicates a reversal or suppression of the senescent phenotype.
Furthermore, the effect of LY-294,002 hydrochloride was also confirmed at the protein level. Western blot analysis revealed that the expression of the SA-β-gal protein, which was elevated in aging cells, was significantly reduced upon treatment with the PI3K inhibitor researchgate.net. These findings underscore the role of the PI3K pathway in the manifestation of cellular senescence in human VSMCs and highlight the potential of its inhibition to counteract age-associated increases in SA-β-gal.
The table below summarizes the quantitative findings from a study on the effect of LY-294,002 hydrochloride on SA-β-gal in aging human VSMCs researchgate.net.
| Cell Group | Parameter | Value |
|---|---|---|
| Young Cells | SA-β-gal Positive Cells (%) | ~10% |
| Aging Cells | SA-β-gal Positive Cells (%) | ~50% |
| Aging Cells + LY-294,002 hydrochloride | SA-β-gal Positive Cells (%) | ~25% |
| Young Cells | SA-β-gal Protein Expression (Relative) | ~0.25 |
| Aging Cells | SA-β-gal Protein Expression (Relative) | ~1.0 |
| Aging Cells + LY-294,002 hydrochloride | SA-β-gal Protein Expression (Relative) | ~0.5 |
Methodological Considerations and Research Approaches Utilizing Ly 294,002 Hydrochloride
In Vitro Experimental Models
In vitro models are fundamental to understanding the molecular action of compounds like LY-294,002 hydrochloride. These systems, primarily based on cell cultures, provide a controlled environment to dissect specific biochemical and cellular events.
LY-294,002 hydrochloride has been applied to a diverse array of cell types in culture to investigate the consequences of PI3K inhibition. These studies span various fields, from oncology to cardiovascular research. The compound's effects on proliferation, apoptosis, and differentiation have been characterized in numerous cell lines.
Cancer Cells: A primary focus of research has been on cancer cell lines. Studies have shown that LY-294,002 hydrochloride inhibits proliferation and induces apoptosis in human colon cancer cells rndsystems.com. In nasopharyngeal carcinoma (NPC) cells (CNE-2Z line), the compound was found to decrease cell proliferation in a dose-dependent manner nih.gov. Research on pancreatic cancer cells has utilized LY-294,002 to demonstrate the role of specific signaling pathways in cell invasion researchgate.net.
Hepatocytes: In isolated rat hepatocytes, LY-294,002 has been used to demonstrate that PI3K activity is essential for inhibiting autophagic sequestration rndsystems.com.
Fibroblasts: Studies on rat renal fibroblasts have employed LY-294,002 to investigate the roles of PI3K and mTOR in regulating fibroblast proliferation, differentiation, and collagen synthesis, which are key processes in fibrosis nih.gov.
Cardiac Cells: In neonatal rat cardiomyocytes, the compound has been instrumental in studying the signaling pathways involved in gene expression, such as that of cyclooxygenase-2 (COX-2) nih.govnih.gov.
Smooth Muscle Cells: Research on cultured rabbit aortic smooth muscle cells has shown that LY-294,002 can block cell proliferation without inducing apoptosis sigmaaldrich.com. Other studies have used smooth muscle cells from rabbit coronary arteries to investigate the compound's effects on ion channels physoc.orgnih.gov.
Mast Cells: In RBL-2H3 cells, a line of rat basophilic leukemia cells used as a model for mast cells, LY-294,002 was reported to inhibit histamine (B1213489) secretion sigmaaldrich.com.
Table 1: Summary of Cell Culture Studies with LY-294,002 Hydrochloride
| Cell Type | Organism | Key Research Focus | Observed Effect of LY-294,002 |
|---|---|---|---|
| Human Colon Cancer Cells | Human | Apoptosis, Proliferation | Induces apoptosis and inhibits proliferation rndsystems.com |
| Nasopharyngeal Carcinoma | Human | Apoptosis, Proliferation | Decreases proliferation and induces apoptosis nih.gov |
| Pancreatic Cancer Cells | Human | Cell Invasion | Affects cell invasion pathways researchgate.net |
| Hepatocytes | Rat | Autophagy | Inhibits autophagic sequestration rndsystems.com |
| Renal Fibroblasts | Rat | Proliferation, Differentiation | Reduces proliferation and collagen synthesis nih.gov |
| Cardiomyocytes | Rat | Gene Expression | Attenuates corticosterone-induced COX-2 expression nih.govnih.gov |
| Aortic Smooth Muscle Cells | Rabbit | Proliferation | Blocks proliferation sigmaaldrich.com |
| RBL-2H3 Mast Cells | Rat | Histamine Secretion | Inhibits histamine secretion sigmaaldrich.com |
To quantify the effects of LY-294,002 hydrochloride on cell proliferation and cytotoxicity, researchers frequently employ cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used for this purpose. This assay measures the metabolic activity of cells, which in viable cells reduces the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
In studies involving nasopharyngeal carcinoma cells, the MTT assay was used to demonstrate that LY-294,002 significantly decreased cell proliferation in a dose-dependent manner after 24 and 48 hours of treatment nih.gov. Similarly, investigations on oral squamous cell carcinoma (SCC-25) cells used the MTT assay to show a decrease in cell viability following treatment with the inhibitor nih.gov.
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles in a fluid as they pass through a laser beam. In the context of LY-294,002 research, it is primarily used to detect and quantify apoptosis, or programmed cell death. A common method involves staining cells with Annexin V and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI is a fluorescent agent that cannot cross the membrane of live cells and is used to identify late apoptotic or necrotic cells.
Research on nasopharyngeal carcinoma cells utilized the Annexin V/PI assay with flow cytometry to show that the proportion of apoptotic cells significantly increased in a dose-dependent manner following treatment with LY-294,002 nih.gov. This technique provides quantitative data on the compound's ability to induce apoptosis, confirming that inhibition of the PI3K pathway can trigger this cellular response. Studies in human prostate carcinoma (LNCaP) cells also used flow cytometry to detect intracellular hydrogen peroxide production, another cellular stress indicator, after incubation with LY-294,002 aacrjournals.org.
Western blot analysis is a cornerstone technique in molecular biology used to detect specific proteins in a sample. In studies with LY-294,002 hydrochloride, it is essential for confirming the compound's mechanism of action by visualizing its effect on the PI3K/Akt signaling pathway. Specifically, it is used to measure the phosphorylation state of Akt, a key downstream target of PI3K. Since PI3K activity leads to the phosphorylation and activation of Akt, treatment with LY-294,002 is expected to decrease the levels of phosphorylated Akt (p-Akt).
Numerous studies have used this method to confirm the efficacy of the inhibitor. For example, in nasopharyngeal carcinoma cells, Western blotting revealed decreasing levels of phosphorylated Akt at the Ser473 residue with increasing doses of LY-294,002 nih.gov. Similarly, in oral squamous cell carcinoma cells, the technique confirmed that LY-294,002 reduced the phosphorylation of Akt without affecting the total levels of the Akt protein nih.gov. This method is also used to assess the expression levels of other proteins downstream of Akt or in related pathways that are affected by PI3K inhibition.
Table 2: Western Blot Findings on Key Proteins After LY-294,002 Treatment
| Cell Line | Target Protein | Observation |
|---|---|---|
| Nasopharyngeal Carcinoma (CNE-2Z) | Phospho-Akt (Ser473) | Decreased expression in a dose-dependent manner nih.gov |
| Oral Squamous Carcinoma (SCC-25) | Phospho-Akt | Reduced phosphorylation, total Akt levels unaffected nih.gov |
| Human Colon Cancer (HCT116, LoVo) | Phospho-PI3K, Phospho-Akt | Downregulated phosphorylation nih.gov |
| Cardiomyocytes | COX-2 | Inhibition of corticosterone-induced protein elevation nih.gov |
| Human Lung Fibroblasts | α-Smooth Muscle Actin | Expression affected by PI3K inhibition researchgate.net |
Beyond the protein level, researchers investigate how LY-294,002 hydrochloride affects cellular function by altering gene expression. These analyses can reveal broader regulatory networks impacted by PI3K inhibition. Techniques such as reverse transcription polymerase chain reaction (RT-PCR) and microarray analysis are employed to measure changes in messenger RNA (mRNA) levels for specific genes.
In one study using rat cardiomyocytes, RT-PCR was used to demonstrate that LY-294,002 inhibited the glucocorticoid-induced gene expression of cyclooxygenase-2 (COX-2) nih.govnih.gov. This finding suggested a role for the PI3K pathway in the transcriptional regulation of this important inflammatory enzyme. A broader transcriptomics-based study in human glioblastoma cells (U87MG) used microarray analysis to characterize the drug-induced gene expression profiles resulting from treatment with several growth inhibitors, including LY-294,002. This approach identified sets of genes that were significantly upregulated, providing insights into the cellular response to pathway inhibition mdpi.com.
Vasculogenic mimicry (VM) is a process whereby highly aggressive tumor cells form de novo, matrix-rich, patterned tubular networks, mimicking embryonic vascular networks to acquire a blood supply. Studying this process often requires more complex in vitro models than traditional 2-D cell culture. Three-dimensional (3-D) matrices, such as Matrigel, provide a more physiologically relevant microenvironment for observing these complex cellular behaviors.
In the context of ovarian cancer stem cells (OCSCs), LY-294,002 has been used to probe the role of the PI3K/Akt pathway in VM. A study demonstrated that under hypoxic conditions, which promote VM, treatment with LY-294,002 could inhibit the formation of these tubular networks in a 3-D culture model. Western blot analysis further showed that the inhibitor decreased the expression of VM-related proteins such as VE-cadherin, MMP2, and MMP9, while increasing the expression of E-cadherin. These findings highlight the critical role of the PI3K pathway in the process of vasculogenic mimicry and the utility of 3-D models in studying this phenomenon.
In Vivo Animal Models
LY-294,002 hydrochloride has been extensively utilized in a variety of in vivo animal models to investigate its therapeutic potential across different pathological conditions, ranging from cancer to inflammation and neurological disorders. These models are crucial for understanding the compound's efficacy, mechanism of action, and its effects within a complex biological system.
Mouse Xenograft Models (e.g., DLD-1, LoVo, Panc-1 orthotopic xenografts)
Mouse xenograft models, which involve the transplantation of human tumor cells into immunocompromised mice, are a cornerstone of preclinical cancer research. LY-294,002 has been evaluated in several such models, including those for colorectal and pancreatic cancers.
In studies using human colon cancer cell lines, LY-294,002 demonstrated significant growth-inhibitory and apoptosis-inducing effects. nih.gov When administered in vivo to mice with DLD-1 and LoVo xenografts, the compound suppressed tumor growth and promoted apoptosis. nih.gov The effect was particularly pronounced in LoVo tumors. nih.gov The mechanism involves the inactivation of Akt/PKB, a key downstream effector of PI3K, which is crucial for promoting cell growth and helping cancer cells evade apoptosis. nih.gov For instance, in LoVo cells, which showed high sensitivity to the compound, there was a significant increase in caspase-3 activity, a key executioner enzyme in apoptosis. nih.gov In contrast, DLD-1 cells did not exhibit a rapid induction of apoptosis, indicating a differential sensitivity among cancer cell lines. nih.gov
Similarly, in pancreatic cancer models using Panc-1 and AsPC-1 cells, LY-294,002 has been shown to inhibit cell proliferation. nih.govnih.gov In an AsPC-1 tumor xenograft model, LY-294,002 administered alone decreased tumor volume to 70% of the control. nih.gov Notably, when combined with the chemotherapeutic agent cisplatin (B142131), the anti-tumor effect was significantly enhanced, with the combination therapy reducing tumor volume to 44% of the control. nih.gov This suggests that inhibiting the PI3K/Akt pathway with LY-294,002 can overcome resistance to conventional chemotherapy in pancreatic cancer. nih.gov The combination therapy led to a marked increase in the cleavage of caspase-3 and cytoplasmic histone-associated DNA fragments compared to cisplatin alone. nih.gov
| Cancer Type | Cell Line | Model Type | Key Findings with LY-294,002 | Reference |
|---|---|---|---|---|
| Colon Cancer | DLD-1 | Subcutaneous Xenograft | Suppression of tumor growth. | nih.gov |
| Colon Cancer | LoVo | Subcutaneous Xenograft & Peritonitis Carcinomatosa Model | Remarkable suppression of tumor growth and induction of apoptosis; high caspase-3 activity. | nih.gov |
| Pancreatic Cancer | Panc-1 | Xenograft | Inhibited cell proliferation; enhanced the inhibitory effect of gemcitabine (B846). | nih.gov |
| Pancreatic Cancer | AsPC-1 | Subcutaneous Xenograft | Inhibited tumor growth alone and synergistically enhanced the anti-tumor effect of cisplatin. | nih.gov |
Carrageenan-induced Paw Oedema Model in Mice
The carrageenan-induced paw oedema model is a standard and widely used method for evaluating the activity of anti-inflammatory agents. mdpi.comspringernature.com The injection of carrageenan, a seaweed extract, into a mouse's paw induces a reproducible acute inflammatory response characterized by swelling (oedema), hyperalgesia, and erythema. springernature.comscience-line.com
In this model, LY-294,002 has been investigated to understand the role of the PI3K pathway in acute inflammation. nih.gov Studies have shown that the administration of LY-294,002 reduced the inflammatory oedema following the carrageenan challenge. nih.gov This anti-inflammatory effect is attributed to the compound's ability to down-regulate the expression of key inflammatory genes. In activated macrophages, LY-294,002 prevented the expected phosphorylation of Akt and subsequently decreased the expression of inflammatory factors including Interleukin-6 (IL-6), Monocyte Chemoattractant Protein-1 (MCP-1), Tumor Necrosis Factor-alpha (TNFα), and inducible Nitric Oxide Synthase (iNOS). nih.gov These findings indicate that PI3K inhibitors like LY-294,002 can effectively attenuate inflammatory responses by modulating the production of inflammatory mediators. nih.gov
| Model | Key Effect of LY-294,002 | Mechanism of Action | Reference |
|---|---|---|---|
| Carrageenan-induced Paw Oedema | Reduced inflammatory oedema. | Down-regulation of inflammatory gene expression (IL-6, MCP-1, TNFα, iNOS) in activated macrophages via inhibition of Akt phosphorylation. | nih.gov |
Anti-NMDAR Encephalitis Mice Models
Anti-N-methyl-D-aspartate receptor (NMDAR) encephalitis is an autoimmune disorder where antibodies target the GluN1 subunit of the NMDAR, leading to severe neuropsychiatric symptoms. nih.govbiorxiv.org Mouse models for this disease are established through active immunization with NMDAR peptides or by transferring patient antibodies. nih.govnih.govfrontiersin.org
Research using an active immunization model in C57BL/6J mice has explored the role of the PI3K/Akt signaling pathway in the disease's progression. nih.gov In this model, anti-NMDAR encephalitis mice exhibited neurological deficits and increased permeability of the blood-brain barrier (BBB). nih.gov Administration of LY-294,002 was found to significantly improve neurobehavioral function and decrease BBB permeability. nih.gov The compound achieved this by reducing the expression of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt). nih.gov This inhibition led to the upregulation of the tight junction proteins zonula occludens-1 (ZO-1) and Claudin-5, which are critical for maintaining BBB integrity. nih.gov Furthermore, PI3K inhibition with LY-294,002 reversed the decline of NMDAR NR1 in hippocampal neurons and reduced the loss of neuronal markers, thereby attenuating neuronal damage and improving neuronal plasticity. nih.gov
Studies on Rat Hepatocytes
While direct studies on primary rat hepatocytes are limited in the context of LY-294,002, extensive research has been conducted on human hepatoma cell lines, which are derived from liver hepatocytes and serve as a crucial model for liver cancer. In these cells, the PI3K/Akt pathway is often constitutively active, conferring resistance to apoptosis induced by chemotherapeutic agents. nih.gov
Studies on Hep3B and HepG2 hepatoma cells have shown that LY-294,002 can sensitize these cells to chemotherapy-induced apoptosis. nih.govnih.gov For example, LY-294,002 increased the susceptibility of Hep3B cells to apoptosis induced by etoposide (B1684455) and camptothecin. nih.gov This sensitization involves both the death receptor and mitochondrial signaling pathways. nih.gov Specifically, LY-294,002 was found to reactivate glycogen (B147801) synthase kinase-3beta (GSK-3β) by promoting its dephosphorylation, a process that occurs independently of Akt inhibition in these cells. nih.gov In oxaliplatin-resistant HepG2 cells, LY-294,002 enhanced chemosensitivity by blocking the PI3K/AKT/HIF-1α pathway, leading to reduced cell viability, promotion of apoptosis, and cell cycle arrest. nih.govresearchgate.net
| Cell Line | Condition | Key Findings with LY-294,002 | Reference |
|---|---|---|---|
| Hep3B (Human Hepatoma) | Chemotherapy (etoposide, camptothecin) | Sensitized cells to chemotherapy-induced apoptosis via death receptor and mitochondrial pathways; involved GSK-3β reactivation. | nih.gov |
| HepG2R (Oxaliplatin-Resistant Human Hepatoma) | Chemotherapy (oxaliplatin) | Enhanced chemosensitivity to oxaliplatin (B1677828) by blocking the PI3K/AKT/HIF-1α pathway, promoting apoptosis. | nih.gov |
Studies on Murine Embryonic Stem Cells
Murine embryonic stem (mES) cells are pluripotent cells that provide a powerful model for studying cellular proliferation, differentiation, and self-renewal. The PI3K signaling pathway is known to play a role in these fundamental processes.
Pharmacological studies using LY-294,002 have shown that the compound suppresses the proliferation and self-renewal of mES cells. stemcell.comstemcell.com This effect highlights the importance of the PI3K pathway in maintaining the undifferentiated, proliferative state of these stem cells. stemcell.com Beyond its inhibitory effects on proliferation, LY-294,002 has also been shown to influence mES cell differentiation. Specifically, it has been found to promote the differentiation of mouse embryonic stem cells into insulin-producing cells. stemcell.com
Chemical Proteomics and Affinity-Based Approaches
While LY-294,002 is widely used as a specific inhibitor of PI3Ks, several reports have indicated that it is not exclusively selective and can act on other protein targets. nih.gov Establishing the precise specificity of such a widely used chemical probe is critical for the correct interpretation of experimental results.
To this end, chemical proteomics and affinity-based approaches have been employed. nih.gov One strategy involved the use of PI828, an analogue of LY-294,002, which was immobilized on Sepharose beads. nih.gov This affinity material was then used as "bait" to capture potential protein targets from cellular extracts. Proteins with a high affinity for the immobilized PI828 were then identified using mass spectrometry. nih.gov
Comparative Studies with Other PI3K Inhibitors (e.g., Wortmannin)
LY-294,002 hydrochloride is one of the most widely studied first-generation synthetic phosphoinositide 3-kinase (PI3K) inhibitors. Its utility and characteristics are often understood by comparing it to other inhibitors, most notably wortmannin (B1684655), a natural fungal steroid metabolite. Both compounds have been instrumental as research tools for elucidating the function of the PI3K signaling pathway. nih.govresearchgate.net
Wortmannin is a more potent inhibitor of PI3K than LY-294,002, with an in vitro inhibitory concentration (IC50) in the low nanomolar range (around 5 nM), whereas LY-294,002 has an IC50 closer to 1.4 μM. wikipedia.orgwikipedia.org A critical distinction lies in their mechanism of action: LY-294,002 acts as a reversible, ATP-competitive inhibitor at the kinase domain of PI3K. wikipedia.orgspandidos-publications.com In contrast, wortmannin is an irreversible, covalent inhibitor. wikipedia.orgwikipedia.org The irreversible nature of wortmannin contributes to its shorter half-life in tissue culture, which is approximately 10 minutes. wikipedia.org
While both are considered broad-spectrum PI3K inhibitors, affecting multiple classes, they also exhibit off-target effects. wikipedia.orgnih.gov Wortmannin can inhibit other PI3K-related enzymes like mTOR and DNA-PKcs, as well as unrelated kinases at higher concentrations. wikipedia.org Similarly, research has revealed that LY-294,002 is not exclusively selective for PI3Ks. researchgate.netnih.gov It has been shown to inhibit other protein kinases such as casein kinase 2 (CK2), PIM1, and mTOR. nih.govselleckchem.com
Interestingly, studies have revealed divergent effects under specific cellular conditions. In gemcitabine-resistant pancreatic cancer cell lines, LY-294,002 was observed to have an unusual ability to enhance the phosphorylation of AKT (a downstream target of PI3K), an effect not seen with wortmannin. nih.govspandidos-publications.comresearchgate.net This paradoxical effect suggests that in certain acquired resistance contexts, the cellular response to different PI3K inhibitors can vary significantly. nih.gov Both compounds have also been shown to inhibit autophagy in isolated rat hepatocytes, suggesting that PI3K activity is essential for this cellular process. nih.gov
| Feature | LY-294,002 | Wortmannin |
|---|---|---|
| Origin | Synthetic | Natural (Fungal Metabolite) |
| Potency (IC50) | ~1.4 µM wikipedia.org | ~5 nM wikipedia.org |
| Mechanism | Reversible, ATP-competitive wikipedia.orgspandidos-publications.com | Irreversible, covalent wikipedia.orgwikipedia.org |
| Selectivity | Inhibits PI3K, mTOR, DNA-PK, CK2, Pim-1 nih.govselleckchem.com | Inhibits PI3K, mTOR, DNA-PKcs, MAPK at high concentrations wikipedia.org |
| Effect on p-AKT in GEM-resistant cells | Enhances phosphorylation nih.govspandidos-publications.com | No enhancement observed nih.govspandidos-publications.com |
Combination Therapies (e.g., with Gemcitabine Hydrochloride and Ionizing Radiation)
Research has extensively explored the use of LY-294,002 hydrochloride in combination with conventional cancer treatments to enhance their efficacy. The rationale for this approach is that by inhibiting the PI3K/Akt survival pathway, LY-294,002 can lower the threshold for cell death induced by cytotoxic agents or radiation.
Combination with Gemcitabine Hydrochloride
In pancreatic cancer research, the combination of LY-294,002 and gemcitabine has been investigated. One study found that LY-294,002 could effectively enhance the inhibitory effect of gemcitabine on the proliferation of human pancreatic carcinoma PANC-1 cells. nih.gov The combined treatment led to reduced protein levels of phosphorylated Akt (p-Akt) and multidrug-resistance like protein (MRP), contributing to the increased anti-proliferative effect. nih.gov
However, the dynamic is more complex in cells that have acquired resistance to gemcitabine. In gemcitabine-resistant pancreatic cancer cells, while LY-294,002 on its own could significantly inhibit cell proliferation, it also paradoxically increased Akt phosphorylation. nih.govspandidos-publications.com This suggests that in this context, LY-294,002-induced cytotoxicity involves mechanisms beyond the straightforward inhibition of the PI3K/Akt pathway, and the cellular response can be significantly altered by acquired drug resistance. nih.gov
Combination with Ionizing Radiation
LY-294,002 has also been shown to act as a radiosensitizer, enhancing the effects of ionizing radiation. nih.gov The PI3K/Akt pathway is a critical mediator of cell survival signals that can protect cancer cells from radiation-induced damage. By inhibiting this pathway, LY-294,002 can make cancer cells more susceptible to the cytotoxic effects of radiation. researchgate.net
In a study using human bladder cancer T24 cell xenografts in nude mice, the combination of LY-294,002 and radiation resulted in a significant and synergistic reduction in cancer cell clonogenicity and a delay in tumor growth compared to either treatment alone. nih.gov The inhibitor was shown to downregulate the phosphorylation of Akt in the tumor lysates, confirming the on-target effect in the in vivo model. nih.gov This provides a proof-of-principle that inhibiting the PI3K pathway can be a viable strategy to augment the efficacy of radiotherapy. nih.gov
| Combination Agent | Cell/Model System | Key Research Findings |
|---|---|---|
| Gemcitabine Hydrochloride | PANC-1 pancreatic cells | Enhanced gemcitabine's inhibitory effect on proliferation; reduced p-Akt and MRP levels. nih.gov |
| Gemcitabine Hydrochloride | GEM-resistant pancreatic cells | LY-294,002 alone inhibited proliferation but also paradoxically enhanced p-AKT. nih.govspandidos-publications.com |
| Ionizing Radiation | T24 bladder cancer xenografts | Synergistic reduction in clonogenicity and tumor growth delay; downregulated p-Akt in vivo. nih.gov |
Limitations and Future Directions in Ly 294,002 Hydrochloride Research
Considerations of Non-Selectivity and Off-Target Effects in Data Interpretation
A primary limitation of LY-294,002 is its lack of exclusive selectivity for PI3Ks. nih.govresearchgate.net This compound is widely considered a non-selective research tool. wikipedia.orgnih.gov Scientific literature has extensively documented its activity against other protein kinases and unrelated proteins, which can confound the interpretation of experimental results. nih.govresearchgate.net Cellular effects observed following treatment with LY-294,002 may not be solely attributable to PI3K inhibition. nih.gov
The compound has been shown to inhibit several other kinases, including:
mTOR (mammalian target of rapamycin) nih.gov
DNA-PK (DNA-dependent protein kinase) nih.gov
Casein Kinase 2 (CK2) nih.govselleckchem.comrndsystems.comtocris.com
Pim-1 and Pim-3 nih.govrndsystems.comtocris.com
Polo-like kinase 1 (PLK1) rndsystems.comtocris.com
| Off-Target Kinase | Reported Effect of Inhibition |
|---|---|
| mTOR | Inhibition of cell growth and proliferation |
| DNA-PK | Impairment of DNA damage repair |
| CK2 | Involvement in proliferation and signaling |
| Pim-1 | Role in cell survival and proliferation |
| GSK3β | Regulation of glycogen (B147801) metabolism and signaling |
Need for Brain-Penetrating and Isoform-Specific PI3K Inhibitors
The therapeutic potential of PI3K inhibitors in treating brain tumors like glioblastoma is significant, given the high frequency of PI3K pathway alterations in these cancers. nih.govsigmaaldrich.com However, a major obstacle is the blood-brain barrier (BBB), which prevents many therapeutic compounds, including early PI3K inhibitors, from reaching their intended target in the brain. nih.gov This has driven the development of new inhibitors specifically optimized to cross the BBB. nih.govsigmaaldrich.com For example, GDC-0084 (Paxalisib) and GNE-317 are next-generation PI3K inhibitors designed for brain penetrance. sigmaaldrich.comnih.gov
Furthermore, the PI3K family has multiple isoforms (e.g., α, β, δ, γ) with distinct and sometimes non-redundant roles in cellular physiology and disease. bohrium.comresearchgate.net LY-294,002 is a pan-PI3K inhibitor, meaning it broadly inhibits different classes of PI3Ks without specificity. nih.gov This lack of specificity can lead to a higher incidence of side effects, as the inhibition of isoforms crucial for normal cell function can cause toxicity. bohrium.comresearchgate.net Consequently, there is a pressing need for isoform-selective inhibitors. bohrium.com Developing inhibitors that target only the specific isoform driving a particular cancer (e.g., p110α in PIK3CA-mutant cancers) could enhance therapeutic efficacy while minimizing on-target toxicities. bohrium.comnih.gov
Exploring Novel Direct Targets and PI3K-Independent Mechanisms
Research has revealed that LY-294,002 can exert biological effects through mechanisms entirely independent of PI3K inhibition. nih.govaacrjournals.org These findings further underscore the compound's non-selectivity and open new areas of investigation into its molecular interactions. nih.gov
PI3K-independent effects reported for LY-294,002 include:
Increased Intracellular Hydrogen Peroxide (H2O2): LY-294,002 and its inactive analog, LY303511, have been shown to increase intracellular H2O2 production, sensitizing tumor cells to apoptosis. aacrjournals.org This effect was not replicated by wortmannin (B1684655), another PI3K inhibitor, strongly suggesting a PI3K-independent mechanism. aacrjournals.org
Inhibition of Transcription Factors: The compound has been implicated in inhibiting transcription factors such as NF-κB. nih.gov
Effects on Calcium Signaling: LY-294,002 can affect calcium signaling in certain cell types, a process that is also independent of its action on PI3K. nih.gov
To better understand these off-target effects, chemical proteomic strategies have been employed to identify novel direct binding partners of LY-294,002. nih.govresearchgate.net Using an immobilized analog of the compound, researchers have "fished" for interacting proteins in cellular extracts. nih.govresearchgate.net This approach has successfully identified novel targets that are structurally and functionally unrelated to the PI3K family, such as Valosin-containing protein (VCP) and members of the bromodomain (Brd) family, like Brd4. nih.gov The identification of these new targets provides a molecular basis for some of the previously unexplained, PI3K-independent activities of LY-294,002. nih.gov
Elucidating Differential Effects Compared to Other Inhibitors
Comparing LY-294,002 with other PI3K inhibitors, most notably wortmannin, reveals significant differences in their mechanisms and cellular consequences. nih.govnih.gov While both are widely used to study the PI3K pathway, they are not interchangeable. nih.govspandidos-publications.com
Key differences include:
Reversibility: LY-294,002 is a reversible inhibitor, acting on the ATP-binding site of the PI3K enzyme. wikipedia.orgaacrjournals.org In contrast, wortmannin is an irreversible inhibitor that forms a covalent bond with the kinase. researchgate.net
Cellular Effects: In some contexts, the two inhibitors produce divergent or even opposite effects. For instance, in certain gemcitabine-resistant pancreatic cancer cell lines, LY-294,002 was unexpectedly found to enhance AKT phosphorylation, while wortmannin inhibited it as expected. nih.govspandidos-publications.comresearchgate.netsemanticscholar.org This suggests that in specific cellular backgrounds, LY-294,002 can trigger paradoxical signaling.
Proliferation and Cell Cycle: In murine embryonic stem cells, LY-294,002 caused a strong G1 phase cell cycle arrest, whereas wortmannin did not significantly downregulate proliferation despite both causing apoptosis. nih.gov
Specificity: While both have off-target effects, their profiles differ. For example, wortmannin also inhibits mitogen-activated protein kinases (MAPK), whereas LY-294,002 is known to inhibit enzymes like CK2. selleckchem.comaacrjournals.org
These differential effects highlight the importance of using multiple, distinct inhibitors to validate findings and confirm the role of PI3K in a specific biological process.
| Feature | LY-294,002 Hydrochloride | Wortmannin |
|---|---|---|
| Mechanism | Reversible, ATP-competitive | Irreversible, covalent binding |
| Effect on AKT Phosphorylation | Can paradoxically enhance it in some resistant cancer cells nih.govspandidos-publications.com | Inhibits AKT phosphorylation nih.govspandidos-publications.com |
| Effect on H2O2 Production | Increases intracellular H2O2 aacrjournals.org | Does not increase H2O2 at doses that block Akt aacrjournals.org |
| Key Off-Targets | mTOR, DNA-PK, CK2, Pim-1 nih.govrndsystems.com | MAPK, myosin light-chain kinase (MLCK) aacrjournals.org |
Refinement of Experimental Models to Mimic Complex Biological Environments
Much of the foundational research on PI3K inhibitors has been conducted using traditional two-dimensional (2D) cell cultures. While valuable, these models fail to recapitulate the complex architecture and signaling dynamics of a native biological environment, such as a tumor microenvironment. The development and use of more sophisticated models are crucial for accurately predicting the efficacy and mechanisms of PI3K inhibitors.
Future research directions include the greater use of three-dimensional (3D) models, such as spheroids or organoids, and 3D bioprinted tumor models. mdpi.com These systems better mimic the cell-cell and cell-matrix interactions, nutrient gradients, and hypoxic conditions found in actual tumors. By testing compounds like LY-294,002 and its successors in these more physiologically relevant settings, researchers can gain a more accurate understanding of drug efficacy, penetration, and the impact of the tumor microenvironment on therapeutic response. mdpi.com
Translational Potential and Challenges in Clinical Application
Despite its extensive use as a research tool, LY-294,002 itself is not a viable clinical drug candidate. nih.gov This is primarily due to its poor solubility and a short half-life in vivo, which limit its bioavailability and therapeutic window. nih.gov
However, the knowledge gained from LY-294,002 has been instrumental in the development of next-generation PI3K inhibitors for clinical use. To overcome the limitations of the parent compound, researchers have developed pro-drug versions. One notable example is SF1126, a conjugate of LY-294,002 that is designed to improve its pharmacological properties. nih.gov A phase I clinical trial of SF1126 showed that it was well-tolerated and demonstrated efficacy in some patients with advanced solid tumors and B-cell malignancies. nih.gov
The broader challenges for the clinical development of PI3K inhibitors, a field pioneered by compounds like LY-294,002, include managing on-target toxicities (such as hyperglycemia and rash), overcoming adaptive resistance mechanisms, and identifying predictive biomarkers to select patients most likely to benefit. researchgate.netnih.govnih.gov Future success will likely depend on the use of isoform-specific inhibitors, rational drug combinations, and improved patient selection strategies. nih.govnih.gov
Q & A
Q. What is the primary mechanism of action of LY-294,002 hydrochloride in PI3K signaling studies?
LY-294,002 hydrochloride is a highly selective inhibitor of phosphoinositide 3-kinase (PI3K), blocking the phosphorylation and activation of downstream effectors like Akt. It competitively binds to the ATP-binding site of PI3K, making it a critical tool for dissecting the PI3K/Akt/mTOR pathway in cellular processes such as apoptosis, proliferation, and differentiation. Researchers should validate pathway inhibition by measuring phosphorylated Akt (Ser473) via Western blot .
Q. What are the recommended concentrations for in vitro use of LY-294,002 hydrochloride?
Typical working concentrations range from 10–30 µM for cell-based assays, depending on the cell type and duration of treatment. For example:
Q. How can researchers validate the specificity of LY-294,002 hydrochloride in experimental setups?
Combine LY-294,002 with other PI3K inhibitors (e.g., wortmannin) to confirm on-target effects. Include controls such as:
- Vehicle controls (DMSO, as LY-294,002 is often dissolved in it).
- Rescue experiments by reactivating downstream targets (e.g., constitutively active Akt).
- Off-target profiling using kinase activity assays to rule out effects on unrelated pathways .
Advanced Research Questions
Q. How should researchers address contradictions in data involving LY-294,002 hydrochloride, such as off-target effects?
LY-294,002 exhibits off-target activity, such as inhibiting ABCG2 efflux pumps (IC50: 2.2–0.5 µM ) in flavonoid-based assays . To resolve contradictions:
Q. What methodological considerations are critical when combining LY-294,002 hydrochloride with other pathway inhibitors?
Synergistic inhibition of PI3K/Akt/mTOR requires careful optimization:
- Sequential dosing : Pretreat cells with LY-294,002 (30 µM) for 30 minutes before adding mTOR inhibitors (e.g., Torin1) to block feedback activation .
- Solvent compatibility : Ensure DMSO concentrations remain ≤0.1% to avoid solvent toxicity.
- Off-target cross-talk : Validate combined effects using phospho-specific antibodies for Akt (Ser473) and S6K (Thr389) .
Q. How can researchers optimize LY-294,002 hydrochloride treatment duration for dynamic pathway analysis?
- Short-term assays : 1–3 hours for acute signaling studies (e.g., chemokine receptor mRNA modulation in macrophages) .
- Long-term assays : 24–48 hours for apoptosis or differentiation endpoints (e.g., p21 stabilization in kidney cancer cells) . Monitor cell viability via MTT assays to distinguish cytotoxic from cytostatic effects.
Q. What are the limitations of LY-294,002 hydrochloride in in vivo studies, and how can they be mitigated?
LY-294,002 has poor bioavailability and rapid clearance, limiting its utility in vivo. Alternatives include:
- Prodrug formulations or nanoparticle encapsulation to enhance stability.
- Genetic models (e.g., PI3K knockout mice) for chronic studies.
- In vivo-compatible inhibitors (e.g., BEZ235) for translational research .
Q. What emerging applications of LY-294,002 hydrochloride are being explored beyond PI3K inhibition?
Recent studies highlight its role in:
Q. What are the recommended storage conditions to maintain LY-294,002 hydrochloride stability?
As a lyophilized solid (≥98% purity), store at -20°C in a desiccated environment to prevent hydrolysis. Reconstitute in DMSO to 10–50 mM stock solutions, aliquot to avoid freeze-thaw cycles, and protect from light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
